molecular formula C₂₃H₂₃D₅N₂O₃ B1162907 10-Methoxy Vinpocetine-d5

10-Methoxy Vinpocetine-d5

Cat. No.: B1162907
M. Wt: 385.51
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Stable Isotope Labeled Compounds (SILs) in Contemporary Drug Discovery and Development Research

Stable isotope labeled compounds (SILs) are indispensable in contemporary drug discovery and development. musechem.com They serve as critical internal standards in bioanalytical methods, particularly in conjunction with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. adesisinc.comscioninstruments.com The use of SILs allows for highly accurate and precise quantification of drug candidates and their metabolites in complex biological matrices like blood, plasma, and tissues. clearsynth.comnih.gov This is crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which are fundamental parameters in evaluating its potential as a therapeutic agent. nih.gov By providing a reliable reference, SILs help to correct for variability during sample preparation and analysis, thereby ensuring the robustness and reliability of the data generated in preclinical and clinical studies. aptochem.com

Deuteration as a Strategy for Isotope Labeling

Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium (B1214612) (²H or D), is a widely employed strategy in stable isotope labeling. nih.gov Deuterium, with a neutron in addition to a proton, is approximately twice as heavy as protium (B1232500) (the common isotope of hydrogen). wikipedia.org This mass difference is the key to its utility. In drug discovery, deuteration of a drug molecule can intentionally slow down its metabolic rate, a phenomenon known as the kinetic isotope effect. wikipedia.org This can lead to improved pharmacokinetic properties, such as a longer half-life and increased exposure of the body to the drug.

Furthermore, deuterated compounds are invaluable as internal standards in quantitative bioanalysis. clearsynth.com Because a deuterated analog is chemically almost identical to the non-labeled drug (analyte), it behaves similarly during extraction, chromatography, and ionization in a mass spectrometer. aptochem.com However, due to its higher mass, it can be distinguished from the analyte by the detector, allowing for precise and accurate measurement of the analyte's concentration. scioninstruments.com

Contextualization of 10-Methoxy Vinpocetine-d5 within the Landscape of Vinpocetine (B1683063) Derivatives Research

Vinpocetine is a synthetic derivative of vincamine, an alkaloid extracted from the periwinkle plant. scientificarchives.commdpi.com It has been studied for its potential effects on cerebral blood flow and for its neuroprotective and anti-inflammatory properties. rsc.orgresearchgate.net Research into vinpocetine has led to the synthesis and investigation of numerous derivatives to explore and enhance its pharmacological activities. mdpi.comnih.gov Modifications have been made at various positions on the vinpocetine molecule, including the A ring and the ester group at position 14, to create compounds with potentially improved properties. nih.gov

10-Methoxy Vinpocetine is one such derivative. The introduction of a methoxy (B1213986) group at the 10-position of the vinpocetine structure represents a specific chemical modification. This compound is the deuterated form of this derivative, where five hydrogen atoms have been replaced by deuterium. lgcstandards.comusbio.net This positions this compound as a specialized tool for research within the broader field of vinpocetine and its analogs.

Research Gaps and Objectives for Studying this compound as a Research Tool

The primary application of this compound is as an internal standard for the quantitative analysis of 10-Methoxy Vinpocetine in biological samples. usbio.netpharmaffiliates.com Its development addresses the need for a reliable analytical standard to support pharmacokinetic and metabolic studies of this specific vinpocetine derivative.

Properties

Molecular Formula

C₂₃H₂₃D₅N₂O₃

Molecular Weight

385.51

Synonyms

(13aS)-Ethyl 13a-Ethyl-8-methoxy-2,3,41,5,6,13a-hexahydro-1H-indolo_x000B_[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylate-d5;  Ethyl (13aS,13bS)-13a-Ethyl-10-methoxy-2,3,5,6,13a,13b-hexahydro-1H-indolo_x000B_[3,2,1-de]-pyrido[3,2,1-ij][1,5]naphthyridi

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation for 10 Methoxy Vinpocetine D5

Strategic Design of Deuterium (B1214612) Incorporation Sites for 10-Methoxy Vinpocetine-d5 Synthesis

The placement of deuterium atoms in this compound is a strategic decision designed to enhance its utility as an internal standard in mass spectrometry-based assays. The "d5" designation indicates that five hydrogen atoms have been replaced by deuterium. pharmaffiliates.com Typically, this labeling is introduced on the ethyl ester group of the molecule. lgcstandards.com

The primary rationale for this specific placement is to create a stable, non-labile isotopic label. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which means the deuterium atoms are unlikely to be lost or exchanged during sample preparation, chromatography, or ionization. musechem.com This stability is crucial for an internal standard, which must behave chemically and physically identically to the non-labeled analyte but be distinguishable by its mass. clearsynth.com The five-dalton mass difference provides a clear and distinct signal in the mass spectrometer, well outside the natural isotopic distribution of the unlabeled compound, ensuring accurate quantification. splendidlab.com

Precursor Compounds and Starting Materials in this compound Preparation

The synthesis of this compound relies on key precursor molecules. The foundational structure is often derived from vinpocetine (B1683063) itself or its immediate precursors. A crucial starting material for introducing the deuterated moiety is a deuterated version of ethanol (B145695), specifically ethanol-d5 (B126515) or ethanol-d6, which will form the ethyl ester group.

Precursor/Starting Material Role in Synthesis
Vinpocetine or Apovincaminic AcidCore molecular scaffold. pharmaffiliates.comacs.org
10-HydroxyvinpocetineIntermediate for the introduction of the methoxy (B1213986) group.
Ethanol-d5 (or similar deuterated ethanol)Source of the deuterated ethyl group.
Methylating agent (e.g., methyl iodide)For adding the methoxy group at the 10-position.
Brominating agent (e.g., dibromohydantoin)Used in some synthetic routes to activate specific positions. google.com

Multi-Step Synthetic Pathways for this compound

The creation of this compound is a multi-step process involving the modification of the core vinpocetine structure.

Chemical Reactions and Conditions for Deuterium Labeling

A common pathway involves the esterification of a vinpocetine precursor with deuterated ethanol. For example, apovincaminic acid can be reacted with ethanol-d5 in the presence of an acid catalyst or a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) to form the deuterated ester. researchgate.net

Another key step is the introduction of the methoxy group at the 10-position of the aromatic ring. This can be achieved through electrophilic aromatic substitution, potentially involving a bromination step to direct the methoxy group to the correct position, followed by reaction with a methoxide (B1231860) source. google.comnih.gov

Reaction Step Reagents and Conditions Purpose
EsterificationApovincaminic Acid, Ethanol-d5, Acid Catalyst (e.g., H₂SO₄) or Coupling Agent (e.g., EDC/DMAP)To introduce the d5-ethyl ester group. researchgate.net
BrominationVinpocetine precursor, Brominating Agent (e.g., NBS)To activate the 10-position for subsequent methoxylation. nih.gov
Methoxylation10-Bromo-vinpocetine precursor, Sodium Methoxide, Copper CatalystTo install the methoxy group at the 10-position.
DehydrobrominationBase (e.g., Triethylamine)To eliminate HBr and form the final double bond if a bromo-dihydro intermediate is formed. google.com

Reaction Mechanisms Governing Deuteration

The primary mechanism for incorporating the deuterium atoms is typically a nucleophilic acyl substitution (esterification). The carboxyl group of the vinpocetine precursor is activated, and the deuterated ethanol acts as the nucleophile, attacking the carbonyl carbon to form the final ester. The strength of the C-D bond makes this labeling highly stable once formed. musechem.com

For the methoxy group addition, the mechanism is usually an electrophilic aromatic substitution or a nucleophilic aromatic substitution, depending on the specific route and reagents employed.

Purification and Isolation Techniques for Labeled this compound

After synthesis, the crude reaction mixture contains the desired product along with unreacted starting materials, by-products, and residual reagents. Achieving high purity is essential, especially for its use as an analytical standard. acs.org

Standard purification techniques include:

Chromatography: High-performance liquid chromatography (HPLC) is a powerful method for separating the deuterated product from its non-deuterated counterpart and other impurities. Normal-phase or reversed-phase columns can be used depending on the specific properties of the compounds.

Crystallization: If the product is a solid, crystallization can be an effective final purification step to obtain a highly pure, crystalline material.

Solid-Phase Extraction (SPE): This technique can be used for initial cleanup of the reaction mixture, separating the product based on its affinity for a solid sorbent. acs.org

Analytical Characterization of Isotopic Purity and Isotopic Enrichment

Confirming the identity, purity, and isotopic enrichment of the final product is a critical final step. nih.govresearchgate.net

Mass Spectrometry (MS): This is the primary tool for confirming the successful incorporation of deuterium. High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight, confirming the presence of the five deuterium atoms (a mass increase of approximately 5.03 Da compared to the unlabeled analog). usbio.netnih.gov It is also used to determine the isotopic enrichment, which is the percentage of the compound that contains the desired number of deuterium atoms. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (Proton NMR) is used to confirm the structure of the molecule and to verify the location of the deuterium atoms. The absence of signals from the ethyl group protons confirms successful deuteration at that site. ¹³C NMR can also provide structural confirmation. wikipedia.orgnih.gov

Purity Analysis: HPLC with UV or MS detection is used to determine the chemical purity of the final compound, ensuring it is free from other chemical contaminants. acs.org A certificate of analysis for a commercial standard will typically report the chemical and isotopic purity. nuvisan.com

Analytical Technique Information Obtained
High-Resolution Mass Spectrometry (HRMS)Confirms molecular formula and mass, determines isotopic enrichment. nih.gov
¹H NMR SpectroscopyConfirms molecular structure and the specific sites of deuteration. nih.gov
High-Performance Liquid Chromatography (HPLC)Determines chemical purity and separates the labeled compound from impurities. acs.org

Spectroscopic Methods for Deuterium Confirmation (e.g., NMR, IR, MS)

Mass Spectrometry (MS) Mass spectrometry is a primary tool for confirming the molecular weight of the synthesized compound and the extent of deuterium incorporation. phdcentre.com The analysis of this compound would show a molecular ion peak (M⁺) that is five mass units higher than its non-deuterated counterpart. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental formula C22H21D5N2O2 and distinguishing it from impurities or incompletely labeled species. nih.gov The isotopic distribution pattern can also offer insights into the purity of the deuterated compound. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed structural information and is arguably the most definitive method for locating the deuterium atoms. phdcentre.comnih.gov

¹H NMR: In the proton NMR spectrum, the most telling evidence for deuteration of the methoxy group is the disappearance or significant reduction in the intensity of the singlet peak typically observed for -OCH₃ protons. Similarly, the signals corresponding to the two protons on the terminal methyl of the ethyl group would be absent if deuteration occurred there. The integration of remaining proton signals helps quantify the deuterium incorporation. epj-conferences.org

²H NMR: Deuterium NMR can be used to directly observe the signals from the incorporated deuterium atoms, confirming their presence and chemical environment.

¹³C NMR: The carbon spectrum provides further confirmation. The carbon of the -OCD₃ group will appear as a multiplet (typically a triplet) due to coupling with deuterium (I=1), and its chemical shift will be slightly different from that of a -OCH₃ carbon.

Table 2: Expected NMR Spectral Data for Deuterium Confirmation

Technique Feature Interpretation
¹H NMR Absence of singlet for -OCH₃ protons Confirms successful deuteration of the methoxy group. epj-conferences.org
Reduced integration of ethyl group signals Confirms deuteration on the ethyl side chain.
²H NMR Presence of signals in the deuterium spectrum Direct evidence of deuterium incorporation. nih.gov

| ¹³C NMR | Multiplet signal for the methoxy carbon | Indicates C-D coupling, confirming the -OCD₃ group. |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify functional groups by their characteristic vibrational frequencies. scribd.com The key diagnostic feature for deuteration is the presence of carbon-deuterium (C-D) stretching bonds. These bonds absorb at a lower frequency (typically in the 2100-2250 cm⁻¹ region) compared to carbon-hydrogen (C-H) bonds (which appear around 2850-3000 cm⁻¹). The IR spectrum of this compound would therefore show new absorption bands in the C-D stretching region and a decrease in the intensity of the corresponding C-H stretching bands. phdcentre.comscribd.com

Chromatographic Purity Assessment of Synthetic Products

Ensuring the chemical and isotopic purity of the final synthetic product is critical, especially for its use as an internal standard in quantitative studies. moravek.comcerilliant.com High-Performance Liquid Chromatography (HPLC) is the foremost technique for this purpose. drugdiscoverytrends.com

The purity of this compound is assessed by separating it from any unreacted starting materials, non-deuterated or partially deuterated analogues, and other synthesis-related impurities. moravek.com A typical HPLC analysis employs a reversed-phase column (such as a C18 column) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. oup.com

Detection is commonly performed using a UV detector set to a wavelength where the vinpocetine chromophore absorbs strongly. For more definitive analysis, the HPLC system is often coupled with a mass spectrometer (LC-MS). cerilliant.com This allows for the simultaneous confirmation of the retention time (purity) and the mass-to-charge ratio (identity) of the eluted peak, verifying that the main component is indeed this compound. acs.org For research applications, the target purity level is often greater than 98%. drugdiscoverytrends.com

Table 3: Example HPLC Method for Purity Analysis

Parameter Condition
Instrument High-Performance Liquid Chromatography (HPLC) System
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile (B52724) and Water (with formic acid or ammonium (B1175870) acetate)
Flow Rate 1.0 mL/min
Detector UV at a specific wavelength (e.g., 275 nm) and/or Mass Spectrometer (MS)

| Purity Standard | Typically >98% for use as an analytical standard. drugdiscoverytrends.com |

Advanced Analytical Applications of 10 Methoxy Vinpocetine D5 in Quantitative Bioanalysis

Role of 10-Methoxy Vinpocetine-d5 as an Internal Standard in Mass Spectrometry (MS)

This compound is a deuterated form of 10-Methoxy Vinpocetine (B1683063), a derivative of Vinpocetine. Its primary role in the field of analytical chemistry is to serve as an internal standard (IS) in quantitative bioanalysis, particularly in methods utilizing mass spectrometry. The incorporation of five deuterium (B1214612) atoms creates a stable, heavier version of the molecule. This mass difference is fundamental to its utility as an internal standard, as it allows for its clear differentiation from the non-deuterated analyte of interest during mass spectrometric detection, while maintaining nearly identical chemical and physical behaviors.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a highly sensitive and specific technique for quantifying drugs and their metabolites within complex biological matrices. In the development of LC-MS/MS methods for Vinpocetine and its related compounds, a deuterated internal standard like this compound is frequently employed to ensure the integrity of the quantitative results.

A standard LC-MS/MS workflow involves the initial separation of the target analyte and the internal standard from the biological matrix using a liquid chromatograph, often with a reversed-phase C18 column. Following separation, the compounds are introduced into the mass spectrometer, where they undergo ionization, commonly through electrospray ionization (ESI). In the tandem mass spectrometer, specific precursor ions for both the analyte and the internal standard are selected. These selected ions are then fragmented to generate unique product ions, which are subsequently detected. The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, which is then used to determine the concentration of the analyte in the unknown samples by referencing a calibration curve.

While LC-MS/MS is generally preferred for the analysis of compounds like Vinpocetine and its analogs due to their chemical properties, Gas Chromatography-Mass Spectrometry (GC-MS) can also be a viable analytical technique. For GC-MS analysis, a derivatization step is often necessary to increase the volatility and thermal stability of the target compounds, making them suitable for gas-phase analysis. In such methods, this compound serves as an excellent internal standard. Its chemical similarity to the analyte ensures that it behaves comparably during both the extraction and derivatization processes, thus correcting for any potential variability in these steps. The mass difference between the analyte and the deuterated standard allows for their distinct detection and accurate quantification.

A critical aspect of developing a sensitive and selective quantitative mass spectrometry method is the optimization of the ionization and fragmentation parameters. For this compound and its non-deuterated counterpart, this involves fine-tuning the mass spectrometer settings to achieve the most intense and stable signals for both the precursor and product ions.

In the case of electrospray ionization, key parameters such as capillary voltage, cone voltage, and the temperature and flow rate of the desolvation gas are carefully adjusted to maximize the formation of the protonated molecule ([M+H]+). Subsequently, in the collision cell of the tandem mass spectrometer, the collision energy is optimized to induce fragmentation of the precursor ion, leading to the formation of a stable and abundant product ion that is characteristic of the molecule. Due to their nearly identical chemical structures, deuterated internal standards and their corresponding analytes exhibit very similar optimal ionization and fragmentation conditions. This similarity is highly beneficial as it ensures that both compounds respond in a comparable manner throughout the analysis, which is a fundamental requirement for the internal standard method.

Method Development and Validation Protocols Utilizing this compound

The development and subsequent validation of bioanalytical methods are imperative to guarantee the quality and reliability of the resulting data. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for the validation of these methods to ensure they are fit for their intended purpose.

Biological samples, including plasma, serum, and urine, are inherently complex, containing a multitude of endogenous substances. These components can interfere with the ionization process of the analyte and internal standard within the mass spectrometer's ion source, a phenomenon known as the matrix effect. This can lead to either suppression or enhancement of the ion signal, which can compromise the accuracy of the quantitative results.

The most effective strategy to mitigate the impact of matrix effects is the use of a stable isotope-labeled internal standard like this compound. Because the internal standard is chemically almost identical to the analyte, it is affected by the matrix in a very similar way. By calculating the ratio of the analyte's response to the internal standard's response, any variability introduced by the matrix effect is effectively canceled out. The matrix effect is formally assessed by comparing the analyte's response in the presence of the biological matrix to its response in a clean, standard solution.

A thorough method validation involves the assessment of several key performance characteristics:

Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against a series of known analyte concentrations. The linearity is confirmed by the correlation coefficient (r) of the resulting curve, which should be close to 1.

Sensitivity: The sensitivity of the method is defined by its lower limit of quantification (LLOQ). The LLOQ is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Precision: Precision refers to the degree of agreement among a series of measurements of the same sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at multiple concentration levels, including the LLOQ and quality control (QC) samples at low, medium, and high concentrations. This assessment is performed within a single analytical run (intra-day precision) and across different runs on different days (inter-day precision).

Below is a table presenting hypothetical data from a validation study of a bioanalytical method for a Vinpocetine analog using this compound as the internal standard.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity
Calibration Range-1 - 1000 ng/mL
Correlation Coefficient (r)≥ 0.990.997
Sensitivity
Lower Limit of Quantification (LLOQ)-1 ng/mL
Precision (CV%)
LLOQ QC (1 ng/mL)≤ 20%11.8%
Low QC (3 ng/mL)≤ 15%7.5%
Medium QC (500 ng/mL)≤ 15%5.9%
High QC (800 ng/mL)≤ 15%4.8%
Accuracy (% Bias)
LLOQ QC (1 ng/mL)Within ±20%-6.2%
Low QC (3 ng/mL)Within ±15%4.1%
Medium QC (500 ng/mL)Within ±15%-3.0%
High QC (800 ng/mL)Within ±15%2.5%

Robustness and Stability Testing of Analytical Methods

The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. In the context of bioanalytical assays utilizing this compound as an internal standard, robustness testing is crucial for ensuring data integrity across different laboratories and experimental conditions. Stability testing, on the other hand, evaluates the chemical stability of the analyte in a given matrix under specific storage and processing conditions.

For a quantitative LC-MS/MS method for a vinpocetine analog, robustness would be assessed by introducing minor changes to chromatographic conditions such as the mobile phase composition (e.g., ±2% variation in organic solvent ratio), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±5°C). The performance of this compound as an internal standard would be monitored to ensure that the analyte-to-internal standard peak area ratio remains consistent, thereby demonstrating the method's reliability.

Stability testing is equally critical and typically involves several assessments to mimic conditions the samples might undergo from collection to analysis. This includes freeze-thaw stability, short-term bench-top stability, and long-term storage stability. In these studies, the stability of the analyte is determined by comparing the analytical response of the stability samples against that of freshly prepared samples. The co-eluting nature and similar chemical properties of this compound ensure that it can effectively compensate for any degradation of the target analyte during these stability challenges.

Freeze-Thaw Stability: Biological samples are often subjected to multiple freeze-thaw cycles. A study on a related compound, vincamine, showed significant degradation under certain stress conditions, highlighting the importance of this assessment. For a hypothetical bioanalytical method, quality control (QC) samples at low and high concentrations would be frozen and thawed for several cycles (e.g., three cycles at -20°C to room temperature). The concentration of the analyte would then be measured, with deviations of less than 15% from the nominal concentration being acceptable.

Bench-Top Stability: This test evaluates the stability of the analyte in the biological matrix at room temperature for a period that reflects the typical sample handling and preparation time. QC samples would be left at room temperature for a specified duration (e.g., 4-24 hours) before being processed and analyzed.

Long-Term Stability: To ensure sample integrity during extended storage, QC samples are stored at a specified temperature (e.g., -20°C or -80°C) for a prolonged period. The analyte concentration is then compared to the initial concentration at various time points.

The following interactive data table illustrates representative stability data for a vinpocetine analog in human plasma, for which this compound would serve as an ideal internal standard.

Table 1: Illustrative Stability Data of a Vinpocetine Analog in Human Plasma
Stability TestConcentration (ng/mL)Mean Measured Concentration (ng/mL) (n=3)Accuracy (%)Precision (CV, %)
Freeze-Thaw Stability (3 cycles)1.51.4596.74.2
150153.2102.12.8
Bench-Top Stability (6 hours)1.51.4898.73.5
150147.998.61.9
Long-Term Stability (30 days at -80°C)1.51.52101.35.1
150155.4103.63.3

This table presents simulated data for illustrative purposes based on typical bioanalytical method validation results.

Application of this compound in High-Throughput Screening Analytical Assays

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. The bioanalytical component of HTS must be rapid, robust, and amenable to automation to keep pace with the screening process. The use of this compound is highly advantageous in HTS assays designed to quantify vinpocetine analogs in in vitro DMPK studies, such as metabolic stability assays in liver microsomes or cell permeability assays.

In a typical automated HTS workflow, samples are processed in 96-well or 384-well plates. The inclusion of this compound as an internal standard at the earliest stage of sample preparation helps to normalize for variability introduced during automated liquid handling steps, protein precipitation, and potential matrix effects during LC-MS/MS analysis. Its use ensures that the high volume of data generated is both accurate and reliable.

The short chromatographic run times required for HTS (often 1-2 minutes per sample) can lead to co-elution of matrix components, which may cause ion suppression or enhancement. Because this compound has nearly identical physicochemical properties to the analyte, it will experience similar matrix effects, allowing for accurate correction of the analyte signal and leading to more precise quantification.

The following interactive table outlines key parameters of a hypothetical HTS bioanalytical assay for a vinpocetine analog where this compound would be an appropriate internal standard.

Table 2: Illustrative Parameters for a High-Throughput Screening Bioanalytical Assay
ParameterSpecification
Analytical TechniqueUHPLC-MS/MS
Internal StandardThis compound
Sample Volume20 µL
Sample PreparationProtein precipitation in 96-well plates
Chromatographic Run Time1.5 minutes
Linear Dynamic Range1 - 1000 ng/mL
Throughput> 500 samples per day

This table presents simulated data for illustrative purposes.

Advanced Techniques in Sample Preparation for Bioanalytical Studies Using this compound

The complexity of biological matrices such as plasma, serum, and tissue homogenates necessitates effective sample preparation to remove interfering substances and concentrate the analyte of interest prior to analysis. The choice of sample preparation technique can significantly impact the sensitivity, accuracy, and precision of a bioanalytical method. The use of this compound as an internal standard is compatible with various advanced sample preparation techniques.

Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and can provide a higher degree of selectivity and concentration compared to simpler methods. For the analysis of vinpocetine analogs, a reversed-phase or mixed-mode cation exchange SPE sorbent could be employed. This compound would be added to the sample prior to loading onto the SPE cartridge to account for any variability in the extraction and elution steps. This ensures that the recovery of the internal standard closely tracks that of the analyte, leading to more accurate results. A sensitive LC-MS/MS method for vinpocetine and its active metabolite in human plasma utilized solid-phase extraction with ion exchange cartridges.

Liquid-Liquid Extraction (LLE): LLE is a classic sample preparation technique based on the differential partitioning of an analyte between two immiscible liquid phases. It is effective at removing non-polar interferences and can be optimized by adjusting the pH of the aqueous phase and the choice of organic solvent. In the analysis of vinpocetine and its primary metabolite in rat plasma, a solid-liquid extraction method was successfully employed. By adding this compound to the biological sample before extraction, any variations in extraction efficiency, phase separation, or solvent evaporation can be effectively normalized.

Protein Precipitation (PPT): PPT is the simplest and often fastest method of sample preparation, making it well-suited for high-throughput applications. It involves adding an organic solvent (e.g., acetonitrile (B52724) or methanol) or an acid to the sample to precipitate proteins. While less clean than SPE or LLE, its speed is a major advantage. The use of a deuterated internal standard like this compound is particularly crucial with PPT to compensate for the significant matrix effects that can occur due to the limited cleanup.

The following interactive table provides a comparative overview of these sample preparation techniques in the context of bioanalysis of a vinpocetine analog with this compound as an internal standard.

Table 3: Comparison of Sample Preparation Techniques
TechniqueAdvantagesDisadvantagesSuitability for this compound
Solid-Phase Extraction (SPE)High recovery, excellent cleanup, high concentration factorMore time-consuming, higher cost, method development can be complexExcellent, compensates for multi-step process variability
Liquid-Liquid Extraction (LLE)Good cleanup, relatively inexpensive, removes non-polar interferencesCan be labor-intensive, requires larger solvent volumes, emulsion formation can be an issueVery good, tracks analyte recovery through extraction and evaporation
Protein Precipitation (PPT)Fast, simple, low cost, amenable to automationLimited cleanup, significant matrix effects, potential for analyte co-precipitationEssential to compensate for matrix effects and minimal cleanup

Preclinical Pharmacokinetic and Metabolic Research Utilizing 10 Methoxy Vinpocetine D5

Investigation of Pharmacokinetic Profiles in In Vitro Systems

In vitro systems are fundamental in early drug discovery to predict the in vivo behavior of a drug candidate. These models allow for the rapid screening and characterization of pharmacokinetic properties, such as stability and permeability, in a controlled environment.

Stability Studies in Biological Matrices (e.g., plasma, liver microsomes, S9 fractions)

The metabolic stability of a drug is a critical determinant of its oral bioavailability and half-life. In vitro assays using plasma, liver microsomes, and S9 fractions are standard methods to evaluate this. wuxiapptec.com

Plasma Stability: These studies assess the enzymatic degradation of a compound in blood plasma. While specific data for 10-Methoxy Vinpocetine-d5 is not publicly available, a study on a similar compound, KBP-7018, showed high stability in human, monkey, dog, and mouse plasma over a 4-hour incubation period. dovepress.com This suggests that such compounds are not rapidly degraded in the bloodstream.

Liver Microsomes and S9 Fractions: The liver is the primary site of drug metabolism. wuxiapptec.com Liver microsomes contain Phase I drug-metabolizing enzymes, primarily cytochrome P450 (CYP) enzymes, while the S9 fraction contains both microsomal and cytosolic (Phase II) enzymes. wuxiapptec.comnih.gov Vinpocetine (B1683063) itself is known to be extensively metabolized by liver enzymes. nih.gov Studies on vinpocetine have shown it moderately inhibits recombinant CYP3A4 and CYP2D6. mdpi.comresearchgate.net In human liver microsomes (HLM), it competitively inhibits CYP3A4 and non-competitively inhibits CYP2D6. mdpi.comresearchgate.net The use of deuterated analogs like this compound in these assays allows for precise quantification of the rate of metabolism and the identification of metabolites through mass spectrometry. The deuterium (B1214612) substitution can lead to a kinetic isotope effect, potentially slowing down metabolism at the site of deuteration and improving the pharmacokinetic profile. researchgate.netjuniperpublishers.com

Table 1: In Vitro Stability of a Representative Compound (KBP-7018) in Plasma

SpeciesRemaining Compound (%) after 4 hours
Human109%
Cynomolgus Monkey104%
Beagle Dog105%
SD Rat67%
CD-1 Mouse85%
Data adapted from a study on KBP-7018, a compound with similar characteristics. dovepress.com

Table 2: Inhibition of Cytochrome P450 (CYP) Enzymes by Vinpocetine

EnzymeInhibition TypeIC50 / Ki (µM)
Recombinant CYP3A4ModerateIC50: 2.8
Recombinant CYP2D6ModerateIC50: 6.5
HLM CYP3A4CompetitiveIC50: 54, Ki: 19
HLM CYP2D6Non-competitiveIC50: 19, Ki: 26
Data from studies on Vinpocetine. mdpi.comresearchgate.net

Permeability Studies Across In Vitro Blood-Brain Barrier Models

For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. mimetas.com Vinpocetine is known to readily cross the BBB. nih.govmdpi.com In vitro BBB models, such as those using human induced pluripotent stem cell-derived brain microvascular endothelial cells (hiPSC-derived BMECs) or porcine brain endothelial cells (PBECs), are used to predict brain penetration. mimetas.commdpi.com These models are characterized by high transendothelial electrical resistance (TEER), indicating a tight barrier. mdpi.com The permeability of compounds is assessed, often in comparison to known low and high permeability control compounds like digoxin (B3395198) and propranolol. mimetas.com The use of this compound in these models would allow for precise measurement of its transport across the endothelial cell layer, helping to determine its potential for CNS activity. Studies have shown that vinpocetine can be used as a targeting ligand to improve drug delivery across the BBB. nih.gov

Metabolic Pathway Elucidation in Animal Models Using Deuterated Tracers

Stable isotope tracing is a powerful technique used to study metabolic pathways in vivo. nih.govnih.gov By introducing a deuterated compound like this compound into an animal model, researchers can track its metabolic fate.

Identification of Metabolites of Vinpocetine and its Analogs through Stable Isotope Tracking

Following administration of this compound, biological samples (e.g., plasma, urine, tissue) can be analyzed by mass spectrometry. The unique mass of the deuterium-labeled metabolites allows for their clear differentiation from endogenous molecules and from metabolites of any co-administered non-labeled drug. unige.ch The primary metabolite of vinpocetine is apovincaminic acid (AVA). nih.govnih.govnih.gov The main metabolic pathway for vinpocetine and its derivatives is ester cleavage. nih.gov Using a deuterated tracer would confirm this pathway and could reveal other, less common metabolites.

Quantitative Assessment of Metabolic Rates and Pathways

Deuterium magnetic resonance spectroscopy (DMRS) is a non-invasive method that can be used to quantify metabolic rates in vivo. nih.govismrm.org By monitoring the dynamic changes of the deuterated compound and its labeled metabolites, researchers can determine the rates of metabolic processes such as the cerebral metabolic rate of glucose (CMRglc) and the tricarboxylic acid (TCA) cycle flux. nih.gov While this technique has been primarily used with deuterated glucose, its application with a deuterated drug like this compound could provide quantitative data on its specific metabolic pathways in the brain and other organs.

Application in Investigating Enzyme Kinetics of Drug-Metabolizing Enzymes

The kinetic isotope effect (KIE), the change in reaction rate due to isotopic substitution, can be exploited to investigate the mechanisms of drug-metabolizing enzymes. ismrm.org By comparing the metabolism of this compound to its non-deuterated counterpart, researchers can determine if the C-H bond cleavage at the methoxy (B1213986) group is a rate-determining step in its metabolism by enzymes like CYPs. juniperpublishers.com This information is valuable for understanding the enzyme's mechanism and for designing drugs with improved metabolic stability. For example, the deuterated drug deutetrabenazine exhibits improved metabolic stability due to a decreased rate of CYP450 metabolism. researchgate.net

Based on available scientific literature, dedicated preclinical in vivo pharmacokinetic and metabolic studies focusing specifically on this compound have not been published. The "-d5" designation indicates that this compound is a deuterated isotopologue of 10-Methoxy Vinpocetine. In pharmacokinetic research, deuterated compounds are most commonly synthesized for use as internal standards in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accurate quantification of the non-deuterated (or "protio") parent drug in biological samples.

The research focus in such studies is invariably on the pharmacokinetics of the primary therapeutic compound (e.g., Vinpocetine or its metabolites), not the deuterated standard itself. The underlying assumption is that the deuterated standard and the non-deuterated analyte behave almost identically during extraction and analysis, but are distinguishable by their mass. Therefore, specific data on the absorption, distribution, tissue penetration, and elimination of this compound as a standalone entity in animal models is not available in the public domain.

Consequently, it is not possible to provide an article with the detailed preclinical findings requested in the specified outline for this compound.

Mechanistic Studies and Comparative Analysis with Vinpocetine Derivatives

Use of 10-Methoxy Vinpocetine-d5 in Receptor Binding Studies In Vitro

In vitro receptor binding assays are fundamental tools for characterizing the interaction between a ligand and its receptor. springernature.com These assays typically utilize a radiolabeled ligand that binds with high affinity and specificity to the target receptor. The utility of a non-radiolabeled compound, such as this compound, in this context is as a competitive inhibitor. merckmillipore.comchelatec.com

In a competitive binding assay, a constant concentration of a radiolabeled ligand is incubated with a receptor preparation in the presence of varying concentrations of the non-labeled test compound. merckmillipore.com By competing for the same binding site, this compound can displace the radiolabeled ligand. The concentration of the deuterated compound required to inhibit 50% of the specific binding of the radioligand is known as the IC50 value. This value is a measure of the compound's binding affinity for the receptor. chelatec.com

A critical aspect of using deuterated analogs in these studies is the general observation that the substitution of hydrogen with deuterium (B1214612) does not typically alter the fundamental pharmacological properties, such as receptor binding affinity. juniperpublishers.com The size and electronic properties of deuterium are very similar to hydrogen, meaning the molecule's shape and ability to form key interactions with the receptor remain largely unchanged. For instance, studies on other deuterated compounds, like deuterated indiplon, have shown that the GABAA receptor binding affinity was similar to its non-deuterated counterpart. juniperpublishers.com Therefore, this compound is expected to exhibit a binding affinity comparable to its non-deuterated analog, 10-Methoxy Vinpocetine (B1683063).

ParameterDescriptionTypical Measurement
IC50 The concentration of a competitor (e.g., this compound) that displaces 50% of the specific binding of a radioligand.Molar concentration (e.g., nM)
Ki The inhibition constant; the concentration of competing ligand that would bind to 50% of the receptors at equilibrium in the absence of radioligand. It is calculated from the IC50 value.Molar concentration (e.g., nM)
Bmax The maximum number of receptors in a given tissue preparation, representing the total receptor density.fmol/mg protein
Kd The equilibrium dissociation constant; the concentration of radioligand at which 50% of the receptors are occupied at equilibrium.Molar concentration (e.g., nM)
This table outlines key parameters determined in receptor binding assays.

Comparative Research on the Metabolic Fate of this compound Versus Non-Deuterated Analogs

A primary motivation for developing deuterated pharmaceuticals is to alter a drug's metabolic profile. medchemexpress.com The metabolic fate of a drug is largely determined by enzyme-catalyzed reactions, particularly by the cytochrome P450 (CYP450) family of enzymes. nih.gov Many of these reactions involve the cleavage of carbon-hydrogen (C-H) bonds.

The substitution of hydrogen with deuterium creates a carbon-deuterium (C-D) bond, which is significantly stronger and requires more energy to break than a C-H bond. gabarx.com This phenomenon, known as the deuterium kinetic isotope effect (KIE), can slow the rate of metabolic reactions that involve the cleavage of that specific bond. portico.org Consequently, deuteration at a metabolically vulnerable position on a molecule can lead to several changes in its pharmacokinetic profile. nih.gov

Comparative studies between this compound and its non-deuterated analog would likely reveal:

Reduced Rate of Metabolism: The deuteration on the methoxy (B1213986) group (as -OCD3) or other positions would likely slow its O-demethylation or other metabolic pathways catalyzed by CYP450 enzymes.

Metabolic Switching: When a primary metabolic pathway is slowed by deuteration, the body's metabolic machinery may compensate by utilizing alternative, secondary pathways more extensively. juniperpublishers.comportico.org This can alter the ratio of metabolites formed compared to the non-deuterated analog. gabarx.com

A study on enzalutamide (B1683756) and its N-trideuteromethyl analog (d3-ENT) provides a relevant example. The deuterated compound showed a ~50-73% lower in vitro intrinsic clearance in rat and human liver microsomes. nih.gov In vivo, oral administration to rats resulted in a 102% higher AUC for d3-ENT compared to enzalutamide, while the exposure to the primary N-demethylated metabolite was significantly lower. nih.gov This demonstrates how deuteration can successfully retard a major metabolic pathway.

Pharmacokinetic ParameterNon-Deuterated AnalogDeuterated Analog (e.g., this compound)Expected Outcome of Deuteration
Cmax (Maximum Concentration) X> XIncrease
Tmax (Time to Cmax) Y~ YMinimal to no change
AUC (Total Exposure) Z>> ZSignificant Increase
t1/2 (Half-life) A> AIncrease
Metabolite M1 Formation B< BDecrease
This table presents a hypothetical comparative analysis of pharmacokinetic parameters, illustrating the expected impact of deuteration based on established principles.

Investigation of Isotope Effects on Biological Processes (Kinetic Isotope Effects if applicable)

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. libretexts.org The KIE is a powerful tool for studying reaction mechanisms, particularly in enzymology. libretexts.orgnih.gov

The basis for the deuterium KIE lies in the principles of quantum mechanics and vibrational energy. wikipedia.org The C-D bond has a lower zero-point vibrational energy than the C-H bond due to the heavier mass of deuterium. To break this bond during a reaction, more energy must be supplied to reach the transition state, resulting in a slower reaction rate for the deuterated compound. libretexts.org

There are two main types of kinetic isotope effects:

Primary Kinetic Isotope Effect (PKIE): This occurs when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.org For deuterium substitution, the KIE is expressed as the ratio of the rate constants (kH/kD). Theoretical maximums can be high, but values of up to 7 or 8 are commonly observed in practice. libretexts.org A significant PKIE provides strong evidence that C-H bond cleavage is a rate-limiting part of the reaction mechanism. nih.gov

Secondary Kinetic Isotope Effect (SKIE): This is observed when the isotopic substitution is at a position other than the bond being broken in the rate-determining step. wikipedia.org SKIEs are typically much smaller than PKIEs, with kH/kD values usually ranging from 0.7 to 1.5. wikipedia.org They arise from changes in the vibrational environment of the isotopic atom between the ground state and the transition state and can provide subtle details about the reaction mechanism, such as changes in hybridization at a nearby atom.

In the context of this compound, investigating the KIE would be crucial for understanding its metabolism. By comparing the rate of metabolism of the deuterated and non-deuterated analogs, researchers can determine if the cleavage of the specific C-H bond is rate-limiting, thereby confirming the metabolic hot-spot and the effectiveness of the deuteration strategy.

FeaturePrimary KIE (PKIE)Secondary KIE (SKIE)
Location of Isotope At the site of bond cleavage in the rate-determining step.Remote from the site of bond cleavage.
Mechanism Difference in bond dissociation energy between C-H and C-D.Changes in hybridization or hyperconjugation affecting the transition state.
Magnitude (kH/kD) Large (typically 2-8, can be higher).Small (typically 0.7-1.5).
Information Provided Indicates C-H bond scission is part of the rate-determining step.Provides information about the nature of the transition state.
This table summarizes the key differences between primary and secondary kinetic isotope effects.

Theoretical and Computational Chemistry Approaches for Predicting Behavior of Deuterated Analogs

Theoretical and computational chemistry offers powerful in silico tools to predict and rationalize the behavior of molecules, including deuterated analogs, before undertaking complex and resource-intensive laboratory experiments. sdu.dkresearchgate.net Methods such as Density Functional Theory (DFT) and molecular dynamics simulations can provide profound insights into the structural, energetic, and electronic properties of compounds. chemrxiv.orgresearchgate.net

For a molecule like this compound, computational approaches can be applied to:

Predict Kinetic Isotope Effects: Quantum chemistry calculations can be used to model the potential energy surface of a reaction, such as enzymatic hydroxylation. By calculating the vibrational frequencies of the C-H and C-D bonds in both the ground state and the transition state, the KIE can be predicted with reasonable accuracy. chemrxiv.org A 2023 study on thalidomide (B1683933) analogs successfully used DFT calculations to show that deuteration significantly stabilizes the enantiomers by reducing racemization, highlighting a large kinetic isotope effect. chemrxiv.org

Analyze Conformational Preferences: Deuteration can subtly influence molecular conformation and intramolecular interactions. Computational methods can explore the conformational landscape of both the deuterated and non-deuterated analogs to see if any significant structural changes arise that could impact receptor binding or metabolism.

Model Receptor-Ligand Interactions: Molecular docking simulations can place this compound into the binding site of a target receptor (if the receptor structure is known). These simulations can predict the binding pose and estimate the binding energy, helping to confirm that deuteration does not negatively impact the key interactions required for biological activity. researchgate.net

These theoretical approaches provide a rational basis for drug design, allowing chemists to strategically select which positions on a molecule to deuterate to achieve the desired therapeutic effect. researchgate.net

Computational MethodApplication for Deuterated Analogs
Quantum Mechanics (e.g., DFT) Calculation of vibrational frequencies to predict KIEs; analysis of electronic structure and bond energies. chemrxiv.org
Molecular Docking Prediction of binding mode and affinity at a biological target; confirming that deuteration does not disrupt key interactions. researchgate.net
Molecular Dynamics (MD) Simulation Analysis of conformational flexibility and stability of the ligand-receptor complex over time.
QSAR/ADMET Prediction Forecasting pharmacokinetic and toxicological properties based on molecular structure. researchgate.net
This table lists common computational chemistry methods and their applications in the study of deuterated compounds.

Quality Control and Reference Standard Applications in Academic Research

Development of Certified Reference Materials Based on 10-Methoxy Vinpocetine-d5

Certified Reference Materials (CRMs) are essential for validating analytical methods and ensuring the traceability of measurement results. This compound is designated as a stable isotope-labeled reference standard, making it suitable for the development of CRMs. pharmaffiliates.comlgcstandards.comusbio.net These materials are produced by accredited bodies and come with a certificate that provides the value of the certified property, its uncertainty, and a statement of metrological traceability.

The development process for a CRM based on this compound involves:

Synthesis and Purification: High-purity synthesis of the compound is the initial step.

Structural Elucidation: Comprehensive analysis using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the chemical structure and the position of the deuterium (B1214612) labels.

Purity Assessment: Quantitative analysis to determine the chemical and isotopic purity of the material.

Homogeneity and Stability Studies: Ensuring that the material is uniform throughout the batch and remains stable under specified storage and shipping conditions. pharmaffiliates.com

The availability of such CRMs allows laboratories to calibrate their instruments and validate their analytical methods for the quantification of Vinpocetine (B1683063) and its metabolites or impurities.

Table 1: Properties of this compound

PropertyValue
Chemical Formula C23H23D5N2O3 usbio.net
Molecular Weight 385.51 usbio.net
Category Stable isotopes, pharmaceutical standards pharmaffiliates.com
Storage 2-8°C Refrigerator or -20°C pharmaffiliates.comusbio.net

Role in Analytical Method Standardization and Inter-Laboratory Comparisons

This compound is instrumental in the standardization of analytical methods, particularly those employing mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). medsci.orgchromatographyonline.com Its utility as an internal standard is a cornerstone of achieving accurate and reproducible quantification.

Key Functions in Method Standardization:

Internal Standard: In quantitative analysis, a known amount of this compound is added to samples. Since it behaves chemically and physically almost identically to the non-labeled analyte (10-Methoxy Vinpocetine or Vinpocetine) during sample preparation and analysis, it can be used to correct for variations in extraction efficiency and instrument response.

Method Validation: During the validation of a new analytical method, this compound helps to assess parameters like accuracy, precision, and linearity.

Inter-Laboratory Comparisons: To ensure that different laboratories produce comparable results, proficiency testing schemes often use samples spiked with a known concentration of the analyte and an internal standard like this compound. This allows for the normalization of data and a more accurate assessment of laboratory performance.

The use of isotopically labeled internal standards is a widely accepted practice for minimizing analytical variability and is a key component of robust method development and validation in academic and clinical research. neurosci.cn

Ensuring Purity and Identity of Related Vinpocetine Compounds in Research Batches

The purity and identity of chemical compounds are paramount in scientific research to ensure that the observed effects are attributable to the compound of interest and not to impurities. This compound, as a well-characterized reference material, plays a role in the quality assessment of research batches of Vinpocetine and its analogues. pharmaffiliates.comnih.gov

Applications in Purity and Identity Confirmation:

Impurity Profiling: 10-Methoxy Vinpocetine itself is considered an impurity of Vinpocetine. pharmaffiliates.comusbio.net The deuterated form can be used as a reference marker in chromatographic methods to identify and quantify the presence of this specific impurity in Vinpocetine samples.

Identity Confirmation: By comparing the retention time and mass spectral data of a research compound with that of a certified reference standard like this compound, researchers can confirm the identity of their synthesized or purchased materials.

Stability Studies: The stability of Vinpocetine or related compounds in various formulations or storage conditions can be monitored by using this compound as an internal standard to accurately quantify the parent compound over time.

The National Toxicology Program (NTP), for instance, conducts rigorous identity, purity, and stability analyses of compounds like Vinpocetine for its studies, highlighting the importance of such quality control measures in research. nih.gov The use of reference standards is integral to these analytical procedures. nih.gov

Future Directions and Emerging Research Avenues

Potential for 10-Methoxy Vinpocetine-d5 in Advanced Imaging Techniques

The exploration of vinpocetine's direct effects on the central nervous system has been advanced through the use of radio-labeled analogs in Positron Emission Tomography (PET). Studies utilizing [11C]vinpocetine have successfully demonstrated its rapid uptake and heterogeneous distribution within the human brain, providing evidence for its direct neuronal actions. benthamscience.com This pioneering work lays the groundwork for the potential development of radio-labeled derivatives of this compound for PET imaging.

Should a radio-labeled version of this compound become available, it could offer several advantages. The presence of the methoxy (B1213986) group might alter the compound's binding affinity and selectivity for specific brain targets, potentially providing a more refined imaging tool. Furthermore, the deuteration could influence the metabolic stability of the radiotracer, possibly leading to clearer imaging signals with reduced background from metabolites. This could enable more precise investigations into the pharmacokinetics and target engagement of this class of compounds in the living brain, offering new insights into cerebrovascular and neurological disorders.

Integration of this compound in Systems Biology and Multi-Omics Research

Systems biology and multi-omics approaches aim to unravel the complexity of biological systems by integrating data from various molecular levels, including genomics, proteomics, and metabolomics. Stable isotope-labeled compounds are invaluable tools in these fields, allowing for precise quantification and tracing of metabolic fluxes.

Given vinpocetine's known effects on multiple cellular targets and pathways, including its anti-inflammatory actions, this compound could serve as a unique probe in multi-omics studies. For instance, researchers could use this deuterated compound to trace its metabolic transformation and distribution within different cellular compartments. By combining this with proteomic and metabolomic analyses, it would be possible to build comprehensive models of how 10-Methoxy Vinpocetine (B1683063) influences cellular networks. This could lead to the identification of novel therapeutic targets and biomarkers associated with the compound's effects. The stability and distinct mass of the deuterated standard would ensure accurate quantification, which is crucial for the robustness of multi-omics datasets.

Development of Novel Analytical Platforms Leveraging Deuterated Standards

The use of deuterated compounds as internal standards is a cornerstone of modern quantitative analysis, particularly in mass spectrometry-based methods. nih.gov These standards are chemically almost identical to the analyte of interest but have a different mass, allowing for precise correction of variations during sample preparation and analysis. nih.gov

This compound is ideally suited to serve as an internal standard for the quantification of 10-Methoxy Vinpocetine and potentially other related vinpocetine metabolites. Its use can significantly enhance the accuracy and precision of analytical methods developed to study the pharmacokinetics of vinpocetine. nih.gov

The availability of this high-quality internal standard can facilitate the development of novel, highly sensitive, and high-throughput analytical platforms. These could include advanced liquid chromatography-mass spectrometry (LC-MS) assays capable of detecting minute concentrations of 10-Methoxy Vinpocetine in complex biological matrices like plasma and brain tissue. Such platforms would be instrumental in conducting detailed pharmacokinetic studies, comparing the metabolic profiles of different vinpocetine analogs, and supporting drug discovery and development programs.

Expanding the Scope of Mechanistic Research Using Stable Isotope Tracers

Understanding the metabolic pathways and mechanisms of action of a drug is fundamental to its development and safe use. Stable isotope tracers like this compound offer a powerful approach to elucidate these complex processes without the need for radioactive isotopes. metsol.com

The deuterium (B1214612) atoms in this compound can influence the rate of metabolic reactions through the kinetic isotope effect. This phenomenon can be exploited to identify the specific sites of metabolism on the molecule. By comparing the metabolic fate of the deuterated and non-deuterated versions of the compound, researchers can gain insights into which chemical bonds are broken during metabolism. nih.gov This information is crucial for understanding how the drug is processed in the body and for predicting potential drug-drug interactions. Furthermore, tracing the appearance of deuterated metabolites can help in the definitive identification of the metabolic products of 10-Methoxy Vinpocetine.

Q & A

Q. How should researchers handle conflicting in vitro vs. in vivo efficacy data for this compound?

  • Methodological Answer : Reconcile discrepancies by evaluating drug penetration (e.g., blood-brain barrier transport assays) and protein binding (equilibrium dialysis). Use PK/PD modeling to correlate plasma concentrations with target engagement. Consider species-specific differences in metabolite formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.